Dimethyl 4,4'-stilbenedicarboxylate
Description
Significance of Stilbene (B7821643) Derivatives in Contemporary Chemistry and Materials Science
Stilbene derivatives are a class of compounds that have garnered significant attention across various scientific disciplines due to their diverse properties and applications. rsc.org Their rigid structure, combined with the potential for photo-induced isomerization, makes them valuable in materials science. rsc.org Many stilbene derivatives exhibit liquid crystalline properties, which are crucial for applications in optics and electro-optics. tandfonline.com The anisotropic nature of liquid crystals allows them to be aligned by external fields, a property exploited in display technologies. tandfonline.com The introduction of different functional groups to the stilbene backbone allows for the tuning of their mesomorphic and photophysical properties. researchgate.nettandfonline.com
In polymer chemistry, stilbene derivatives are used as monomers to create high-performance polymers such as polyimides, polyamides, and polyesters. ontosight.ai The rigid nature of the stilbene unit contributes to the thermal stability and mechanical strength of the resulting polymers. Furthermore, the photochemical reactivity of the stilbene core, particularly its ability to undergo [2+2] photocycloaddition, is utilized in developing photosensitive polymers and materials for data storage. tandfonline.comrsc.org
Beyond materials science, stilbene derivatives are a focal point in medicinal chemistry and drug discovery. rsc.org They are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. rsc.orgencyclopedia.pub The parent compound, resveratrol, is well-studied for its health benefits. encyclopedia.pub Researchers are actively exploring synthetic stilbene derivatives to enhance these biological effects and develop new therapeutic agents. rsc.orgmdpi.com
Historical Context of Dimethyl 4,4'-stilbenedicarboxylate in Synthetic Chemistry and Early Applications
The synthesis of stilbene compounds has a long history, with early methods often involving condensation reactions. The Wittig reaction, discovered in 1954, and its modifications like the Horner-Wadsworth-Emmons reaction, became versatile tools for creating the carbon-carbon double bond characteristic of stilbenes. wiley-vch.de Over the years, more advanced catalytic methods, such as the Heck and Suzuki cross-coupling reactions, have provided more efficient and versatile routes to stilbene derivatives. uliege.bersc.org
Specifically for 4,4'-stilbenedicarboxylic acid and its esters like this compound, early synthetic routes included heating p-toluic acid with sulfur. prepchem.com Another known method involved the reaction of methyl p-formylbenzoate with hydrogen sulfide (B99878) to form an intermediate, which was then heated in the presence of copper. prepchem.com However, these early methods often required harsh conditions and produced undesirable byproducts like hydrogen sulfide. prepchem.com The development of cleaner and more efficient synthetic pathways has been a continuous area of research. For instance, a method starting from p-cyanobenzyl halide has been developed to produce 4,4'-stilbenedicarboxylic acid with high yield and purity under mild conditions. google.com
Early applications of this compound were primarily as an intermediate in the synthesis of other chemical products, including whitening agents for plastics and as a monomer for polymers. google.com
Scope and Research Trajectories for Future Investigations Involving this compound
Current and future research on this compound is expanding into more sophisticated applications, particularly in the realm of advanced materials. One of the most promising areas is its use as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The rigid, linear geometry of the stilbenedicarboxylate ligand is ideal for constructing porous frameworks with high thermal stability and interesting photophysical properties, such as ligand-centered luminescence. vt.edu These materials have potential applications in gas storage and separation, sensing, and catalysis.
The photophysical properties of this compound and the polymers derived from it continue to be an active area of investigation. rsc.org The aggregation of the stilbene chromophore in polymer films can dramatically alter their UV-Vis absorption and fluorescence spectra. rsc.org Understanding and controlling these aggregation effects are crucial for developing new optical and electronic materials. Future research will likely focus on designing novel stilbene derivatives with tailored photophysical responses for applications in optoelectronics and as photoresponsive materials. rsc.org
Furthermore, the exploration of new synthetic methodologies to produce this compound and related compounds with greater efficiency and selectivity remains a key research trajectory. researchgate.net As the demand for advanced materials based on stilbene derivatives grows, the development of scalable and sustainable synthetic routes will be critical. There is also potential for further investigation into the biological activities of this compound and its derivatives, following the trend of exploring the medicinal applications of the broader stilbene family. rsc.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | nih.gov |
| Molecular Formula | C18H16O4 | ontosight.ailookchem.com |
| Molecular Weight | 296.32 g/mol | lookchem.com |
| Melting Point | 234-236 °C | lookchem.com |
| Boiling Point | 448.3 °C at 760 mmHg | lookchem.com |
| Density | 1.192 g/cm³ | lookchem.com |
Table 2: Research Applications of this compound
| Application Area | Description | Source |
|---|---|---|
| Polymer Chemistry | Serves as a monomer or precursor for high-performance polymers like polyesters. ontosight.airsc.org | ontosight.airsc.org |
| Materials Science | Used as a building block for materials to improve properties such as stability and reactivity. lookchem.com Employed as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers. | lookchem.com |
| Organic Synthesis | Utilized as an intermediate or starting material for synthesizing other organic compounds. chembk.com | chembk.com |
| Agrochemicals | Acts as a component in the production of agrochemicals. lookchem.com | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVYOWCWQPMV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-80-8 | |
| Record name | Dimethyl 4,4'-stilbenedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Transformations of Dimethyl 4,4 Stilbenedicarboxylate
Established Synthetic Pathways for Dimethyl 4,4'-Stilbenedicarboxylate
The synthesis of this compound can be achieved through several well-documented routes, primarily utilizing precursors such as methyl p-formylbenzoate and p-toluic acid. These methods represent the foundational chemistry for obtaining this symmetrically substituted stilbene (B7821643) derivative.
Condensation Reactions Utilizing Methyl p-Formylbenzoate Precursors
Methyl p-formylbenzoate is a versatile precursor for constructing the stilbene backbone. Various condensation strategies have been developed to facilitate the formation of the central carbon-carbon double bond.
One established method involves the reaction of methyl p-formylbenzoate with hydrogen sulfide (B99878) in the presence of hydrochloric acid. This initial step produces a cyclic trisulfide intermediate. Subsequent heating of this intermediate, typically in the presence of copper and a high-boiling solvent like diphenyl ether, leads to the formation of this compound.
Another significant pathway is the Horner-Wadsworth-Emmons (HWE) reaction. This involves reacting methyl p-formylbenzoate with a phosphonate (B1237965) ylide. Specifically, a phosphonate ester, such as one derived from methyl p-(bromomethyl)benzoate, is deprotonated with a strong base to form a stabilized carbanion. This nucleophile then adds to the aldehyde group of methyl p-formylbenzoate. The resulting intermediate eliminates a phosphate (B84403) ester to form the alkene. researchgate.netresearchgate.net This reaction is highly stereoselective, predominantly yielding the thermodynamically favored (E)-alkene. wikipedia.orgjuliethahn.com
A third route proceeds via a benzoin-type condensation. The self-condensation of methyl p-formylbenzoate, catalyzed by cyanide ions, yields 4,4'-bis(methoxycarbonyl)benzoin. google.com This benzoin (B196080) derivative can then be acetylated to form 4,4'-bis(methoxycarbonyl)benzoin acetate (B1210297). A selective reduction of this acetate intermediate produces 1,2-bis(4-methoxycarbonylphenyl)ethanol. Finally, dehydration of this diol yields this compound. google.com
| Precursor | Reagents | Key Intermediate | Product Yield | Reference |
| Methyl p-formylbenzoate | 1. H₂S, HCl; 2. Heat, Cu, Diphenyl ether | Cyclic trisulfide | 37.5% (overall) | researchgate.net |
| Methyl p-formylbenzoate | Phosphonate ylide, Base | Oxaphosphetane | >90% (typical for HWE) | researchgate.net |
| Methyl p-formylbenzoate | 1. KCN; 2. Ac₂O; 3. H₂ reduction; 4. Dehydration | 4,4'-bis(methoxycarbonyl)benzoin | Not specified | google.com |
Table 1: Synthetic approaches starting from Methyl p-Formylbenzoate.
Routes Involving p-Toluic Acid Derivatives
Derivatives of p-toluic acid provide an alternative starting point for the synthesis of this compound.
A classical approach is the dehydrodimerization of p-toluic acid by heating it with elemental sulfur at high temperatures. This reaction directly forms 4,4'-stilbenedicarboxylic acid, which is then esterified, typically using methanol (B129727) and an acid catalyst, to give the final dimethyl ester product. While direct, this method can suffer from sulfur contamination and moderate yields.
A more controlled, multi-step synthesis avoids the harsh conditions of the sulfur-mediated reaction. researchgate.net This process begins with the chlorination of p-toluic acid to produce p-(chloromethyl)benzoic acid. This intermediate is then reacted with a trialkyl phosphite (B83602) in an Arbuzov reaction to form a phosphonate ester. In the final step, this phosphonate is used in a Horner-Wadsworth-Emmons reaction with an alkyl p-formylbenzoate in the presence of a base, such as an alkali metal alkoxide, to yield the target dialkyl 4,4'-stilbenedicarboxylate. researchgate.net
| Starting Material | Key Steps | Final Step | Overall Yield | Reference |
| p-Toluic Acid | Dehydrodimerization with Sulfur | Esterification | 34% (acid) | researchgate.net |
| p-Toluic Acid | 1. Chlorination; 2. Arbuzov reaction | Horner-Wadsworth-Emmons | 80% (HWE step) | researchgate.net |
Table 2: Synthetic pathways originating from p-Toluic Acid.
Solid-Base Catalyzed Cross-Linking Reactions of Cyano-Benzyl Halides
The synthesis of stilbene derivatives can sometimes be achieved through the coupling of benzyl-type halides. While solid-base catalysts are employed in a variety of organic transformations, including Knoevenagel condensations and C-N cross-coupling reactions, their specific application for the cross-linking of cyano-benzyl halides to directly form this compound is not extensively documented in the surveyed literature. lookchem.comwiley-vch.de Such reactions typically involve the generation of a carbanion from an acidic C-H bond, which then acts as a nucleophile. The synthesis of (E)-4,4'-dicyanostilbene, a potential precursor that could be hydrolyzed and esterified, might be feasible through such a pathway, but specific reports detailing this for this compound synthesis are scarce.
Advanced Mechanistic Investigations of this compound Synthesis
Beyond established preparative methods, research has focused on more advanced catalytic systems and the underlying principles that govern the synthesis, such as reaction kinetics and thermodynamics.
Ruthenium-Catalyzed Olefin Metathesis Approaches
Ruthenium-catalyzed olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. rsc.org The cross-metathesis reaction, in particular, offers a potential route to this compound. organic-chemistry.org This would involve the catalytic reaction between two molecules of a vinyl-substituted precursor, such as methyl 4-vinylbenzoate.
The generally accepted Chauvin mechanism for olefin metathesis involves a series of [2+2] cycloaddition and cycloreversion steps between the catalyst's metal-carbene bond and the olefin's double bond. rsc.org In a cross-metathesis reaction for a symmetrical stilbene, a ruthenium alkylidene catalyst would react with methyl 4-vinylbenzoate to form a ruthenacyclobutane intermediate. This intermediate would then fragment, releasing the original alkylidene fragment (often as ethylene) and forming a new ruthenium carbene bearing the methyl benzoate (B1203000) moiety. This new catalyst would then react with a second molecule of methyl 4-vinylbenzoate to form a new ruthenacyclobutane, which upon fragmentation would yield the desired (E)-Dimethyl 4,4'-stilbenedicarboxylate and regenerate a ruthenium catalyst to continue the cycle. While highly efficient for many substrates, the direct application of this method for the synthesis of this compound is not prominently featured in literature, though it remains a mechanistically viable and modern approach.
Exploration of Reaction Kinetics and Thermodynamics
The efficiency and stereochemical outcome of synthetic reactions are governed by their kinetics and thermodynamics. For the synthesis of this compound, particularly via the Horner-Wadsworth-Emmons reaction, these factors are crucial.
Derivatization and Functionalization Strategies of this compound
This compound serves as a versatile precursor for the synthesis of various functionalized molecules and polymers. Its ester groups and aromatic rings provide reactive sites for a range of chemical transformations, enabling the creation of tailored structures for specific applications, particularly in materials science. Derivatization strategies focus on modifying these functional groups to produce new monomers, such as di-t-butyl esters and the corresponding dicarboxylic acid, which are then used to build novel polymers.
Synthesis of Di-t-butyl-trans-4,4'-stilbenedicarboxylate
The synthesis of di-t-butyl-trans-4,4'-stilbenedicarboxylate is a key functionalization step to create monomers for specialized polymerization processes. This derivative is particularly valuable in the preparation of polyelectrolytes and other functional polymers where the bulky t-butyl groups can be later removed under specific conditions to unmask carboxylic acid functionalities.
One common synthetic route involves the transesterification of this compound. While direct, detailed experimental procedures for this specific transformation are not extensively published in primary literature, the synthesis generally follows established protocols for ester exchange. This process typically involves reacting the dimethyl ester with an excess of tert-butanol (B103910) in the presence of a suitable catalyst.
Alternatively, the di-t-butyl ester can be synthesized from 4,4'-stilbenedicarboxylic acid. This involves esterification using a reagent like tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid. The resulting di-t-butyl derivative is a key precursor for creating polymers with protected acidic groups. For example, it has been used as a comonomer in the synthesis of polyanion precursors like poly(di-t-butyl-trans-4,4'-stilbenedicarboxylate-co-t-butyl-4-maleimidobenzoate). acs.org The t-butyl ester groups in the resulting polymer can be subsequently deprotected, often using an acid like trifluoroacetic acid (TFA), to yield the polyanionic form. rsc.org
Table 1: Reagents for tert-Butylation and Deprotection
| Process | Reagent | Purpose |
|---|---|---|
| Esterification | tert-Butyl acetate / Perchloric acid | Converts carboxylic acid to t-butyl ester |
| Deprotection | Trifluoroacetic acid (TFA) | Cleaves t-butyl ester to yield carboxylic acid rsc.org |
Generation of 4,4'-Stilbenedicarboxylic Acid from this compound
The conversion of this compound to 4,4'-stilbenedicarboxylic acid is a fundamental transformation, achieved through the hydrolysis of the ester groups. This reaction, also known as saponification when carried out under basic conditions, is crucial for creating monomers for polyamides or for use in coordination chemistry.
The standard method involves heating the dimethyl ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. google.com The reaction proceeds to completion, yielding the disodium (B8443419) or dipotassium (B57713) salt of the dicarboxylic acid. Subsequent acidification with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate groups, precipitating the 4,4'-stilbenedicarboxylic acid, which can then be isolated by filtration. The reaction temperature for such alkaline hydrolysis reactions can range from 70 to 190 °C. google.com
Table 2: Typical Conditions for Hydrolysis of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | google.com |
| Solvent | Aqueous solution | google.com |
| Temperature | 70 - 190 °C | google.com |
| Final Step | Acidification (e.g., with HCl) | |
Research has also explored more selective hydrolysis methods. For instance, a technique for the monohydrolysis of dicarboxylic esters using silica (B1680970) gel at elevated temperatures has been developed. d-nb.info In this process, the ester is adsorbed onto silica gel and heated, leading to the formation of a surface-bound silyl (B83357) ester, which upon cleavage under mild conditions can yield the monoester. d-nb.info This demonstrates the potential to selectively functionalize one of the two ester groups if desired.
Development of Other Substituted Stilbene Monomers for Polymerization
This compound is a foundational molecule for developing a wide array of substituted stilbene monomers for polymerization. acs.org The inherent rigidity of the stilbene backbone makes these monomers attractive for creating polymers with high thermal stability and specific mechanical properties. acs.org
Copolyesters: Dimethyl trans-4,4'-stilbenedicarboxylate can be directly used in polycondensation reactions. It has been copolymerized with other diesters, such as dimethyl terephthalate, and various diols like 1,4-cyclohexanedimethanol, to produce high-performance polyesters. google.com These copolyesters can be injection molded and exhibit exceptionally high impact strength. google.com
Substituted Stilbenes for Radical Copolymerization: Functionalized stilbenes often act as electron-donor monomers in free-radical copolymerizations with electron-acceptor monomers like maleic anhydride (B1165640). acs.orgmemtein.com To this end, various derivatives are synthesized:
Methyl-Substituted Stilbenes: A range of (E)-stilbenes with methyl groups at different positions (2-methyl, 3-methyl, 4-methyl, 2,4'-dimethyl, and 3,4'-dimethyl) have been prepared and copolymerized with maleic anhydride. memtein.com These polymerizations are typically carried out in a solvent like anisole (B1667542) at around 120 °C using a radical initiator such as dicumyl peroxide (DCP). memtein.com The position of the methyl substituent has been found to significantly impact the rate of polymerization and the resulting polymer's molecular weight. acs.orgmemtein.com
Other Functionalized Stilbenes: Researchers have prepared stilbene monomers with dialkyl amino, t-butyl ester, and methoxy (B1213986) groups to create functional polymers. acs.orgmemtein.com For instance, N, N, N', N'-tetraalkyl-4, 4'-diaminostilbenes have been copolymerized with maleic anhydride to synthesize novel, highly functional, rod-like copolymers. vt.edu Another example is the synthesis of di-methylsulfonyl-4,4'-stilbene via a Horner-Emmons condensation, which can then be used as a monomer. vt.edu
The electronic character of the substituent group affects the conversion rates during polymerization. Generally, electron-donating groups lead to faster copolymerization with maleic anhydride, while electron-accepting groups result in slower rates. memtein.com
Table 3: Examples of Substituted Stilbene Monomers and Polymerization Methods
| Stilbene Monomer | Comonomer | Polymerization Type | Reference |
|---|---|---|---|
| Dimethyl trans-4,4'-stilbenedicarboxylate | Dimethyl terephthalate, 1,4-Cyclohexanedimethanol | Polycondensation | google.com |
| (E)-4-Methylstilbene | Maleic Anhydride | Radical Copolymerization | acs.orgmemtein.com |
| (E)-4-tert-Butylstilbene | Maleic Anhydride | Radical Copolymerization | memtein.com |
| (E)-4-Methoxystilbene | Maleic Anhydride | Radical Copolymerization | memtein.com |
| N, N, N', N'-Tetraalkyl-4, 4'-diaminostilbene | Maleic Anhydride | Radical Copolymerization | vt.edu |
Advanced Spectroscopic and Structural Characterization of Dimethyl 4,4 Stilbenedicarboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. researchgate.netnsf.gov
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of Dimethyl 4,4'-stilbenedicarboxylate. The symmetry of the trans isomer simplifies the spectra.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the two equivalent ester groups would appear as a sharp singlet, typically in the upfield region. The protons on the aromatic rings would produce signals in the aromatic region of the spectrum, likely as a pair of doublets due to their coupling. The vinylic protons of the central ethene bridge would also appear as a singlet in the olefinic region, a characteristic feature of symmetrically substituted trans-stilbenes.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. oregonstate.edu Key resonances would include those for the methyl carbons, the carbonyl carbons of the ester groups, the vinylic carbons, and the distinct carbons of the benzene (B151609) rings (both protonated and quaternary). The chemical shifts of these signals are indicative of their electronic environment and are used to confirm the connectivity of the molecule. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Ester Methyl (-OCH₃) | ¹H | ~3.9 | Singlet |
| Vinylic (-CH=CH-) | ¹H | ~7.2 | Singlet |
| Aromatic (Ar-H) | ¹H | ~7.6 - 8.1 | Doublets |
| Ester Methyl (-OCH₃) | ¹³C | ~52 | Quartet (in coupled spectrum) |
| Vinylic (-CH=CH-) | ¹³C | ~129 | Doublet (in coupled spectrum) |
| Aromatic (Ar-C) | ¹³C | ~125 - 140 | Doublets and Singlets |
| Carbonyl (-C=O) | ¹³C | ~167 | Singlet |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
For polymers derived from this compound, solid-state NMR (ssNMR) is an essential technique for characterizing the structure and dynamics in the solid phase, where solution NMR is not applicable. nih.govresearchgate.net Unlike the sharp peaks seen in solution NMR, ssNMR spectra are often broad due to anisotropic interactions. nsf.gov However, techniques like Magic Angle Spinning (MAS) can be used to obtain higher resolution spectra. nsf.gov
Solid-state ¹³C NMR can distinguish between crystalline and amorphous regions within a semi-crystalline polymer. solidstatenmr.org.uk The more ordered, rigid crystalline domains typically give rise to narrower spectral lines, while the more disordered and mobile amorphous regions produce broader signals. solidstatenmr.org.uk This allows for the determination of the degree of crystallinity.
Furthermore, ssNMR can provide insights into polymer chain dynamics. solidstatenmr.org.ukkpi.ua By measuring relaxation times (such as T₁), it is possible to probe molecular motions over a wide range of frequencies. solidstatenmr.org.uk This information is critical for understanding the mechanical and thermal properties of the polymer, as these properties are directly related to the mobility of the polymer chains and side groups. solidstatenmr.org.uk
When this compound is used as a monomer in a copolymerization reaction, quantitative NMR (qNMR) is a straightforward and precise method for determining the final copolymer composition. magritek.com This is achieved by analyzing the ¹H NMR spectrum of the copolymer. labrulez.com
The method relies on comparing the integrated areas of signals that are unique to each monomer unit in the polymer chain. magritek.comnih.gov For a copolymer of this compound (Monomer A) and another monomer (Monomer B), one would identify a characteristic proton signal for each monomer. For instance, the methyl proton signal from the stilbene (B7821643) unit could be compared to a unique signal from Monomer B.
The molar ratio of the monomers in the copolymer can be calculated using the following equation:
Molar Ratio (A:B) = [ (Integral of Signal A) / (Number of Protons for Signal A) ] / [ (Integral of Signal B) / (Number of Protons for Signal B) ]
This analysis is crucial for correlating the monomer feed ratio with the final copolymer composition, which in turn dictates the material's properties. magritek.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. jmchemsci.com
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com For a volatile and thermally stable compound like this compound, GC-MS is an ideal method for assessing purity and confirming identity.
In a GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the components of the mixture. For a pure sample of this compound, the gas chromatogram would ideally show a single peak, indicating the absence of volatile impurities. The retention time of this peak is a characteristic of the compound under the specific GC conditions.
As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nih.govresearchgate.net This high-energy process not only generates a molecular ion (M⁺) but also causes the molecule to break apart into smaller, characteristic fragment ions. miamioh.edu The mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.
For this compound (C₁₈H₁₆O₄), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (~296.3 g/mol ). nih.govnist.gov The fragmentation pattern provides a structural fingerprint.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Identity | Formation Mechanism |
|---|---|---|
| 296 | [M]⁺ | Molecular Ion |
| 265 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |
| 237 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
| 178 | [C₁₄H₁₀]⁺ | Fragment corresponding to the stilbene core |
Note: Fragmentation data is based on common fragmentation patterns for esters and the NIST Mass Spectrometry Data Center values. nih.gov
X-ray Diffraction (XRD) Analysis
For this compound, single-crystal X-ray diffraction (SCXRD) can provide a precise three-dimensional model of the molecule in the solid state. This analysis would confirm the trans configuration of the double bond and reveal the degree of planarity of the entire molecule. It would also detail the conformation of the ester groups relative to the benzene rings. Studies on related stilbene derivatives have used XRD to unambiguously determine their stereochemistry and conformation. researchgate.net
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials and is valuable for characterizing bulk properties. nih.gov It can identify the specific crystalline phase (polymorph) of the compound and is used to assess bulk sample purity. For polymeric derivatives of this compound, PXRD can be used to determine the degree of crystallinity by analyzing the relative areas of sharp crystalline peaks and broad amorphous halos in the diffraction pattern. nih.gov
Single-Crystal X-ray Diffraction for Crystal Structure Elucidation
For this compound, a successful SCXRD analysis would yield a complete crystal structure, providing unambiguous proof of its molecular geometry. Key parameters obtained from such an analysis are presented in the table below.
Interactive Table: Key Parameters from Single-Crystal X-ray Diffraction
| Parameter | Description | Typical Information Yielded for this compound |
| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. | Defines the fundamental shape of the repeating unit in the crystal. |
| Space Group | Describes the symmetry operations (rotations, reflections, inversions) of the unit cell. | Provides detailed insight into the packing and symmetry of the molecules. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Determines the size and shape of the repeating lattice unit. |
| Z Value | The number of molecules per unit cell. | Relates the unit cell volume to the molecular volume and density. |
| Bond Lengths/Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms the trans-stilbene (B89595) core, the geometry of the ester groups, and the planarity of the molecule. |
| Torsion Angles | The dihedral angles that describe the conformation around rotatable bonds. | Reveals the orientation of the phenyl rings relative to the central ethene bridge and the conformation of the methoxycarbonyl groups. |
While the crystal structures of numerous metal-organic frameworks (MOFs) incorporating the 4,4'-stilbenedicarboxylate linker have been determined via SCXRD, a detailed single-crystal structure solution for the isolated this compound compound is not extensively reported in the surveyed scientific literature. The data from a closely related saturated compound, dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate, has been determined and shows a consistent molecular structure with what would be expected from the stilbene derivative. tandfonline.com
Powder X-ray Diffraction for Crystalline Phase Identification and Transformations
Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ). The result is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle 2θ.
Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific material and crystalline phase. This makes PXRD an essential tool for:
Phase Identification: Comparing the experimental diffractogram of a sample to a database of known patterns allows for the unambiguous identification of the compound.
Purity Assessment: The presence of peaks from impurities or other crystalline phases can be easily detected.
Crystallinity Analysis: Broad humps in the pattern indicate the presence of amorphous (non-crystalline) material, while sharp peaks are characteristic of a crystalline sample.
Studying Phase Transformations: Changes in the crystal structure due to temperature, pressure, or chemical treatment can be monitored by observing changes in the PXRD pattern.
For this compound, a PXRD analysis would confirm the crystalline nature of a synthesized batch. The positions of the diffraction peaks could be used for quality control to ensure consistency between different batches. Although specific experimental PXRD data for the pure compound is not widely available in the literature, analysis of related materials confirms the utility of this technique for verifying phase purity. rsc.org
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. When the frequency of the IR radiation matches the frequency of a specific molecular vibration (such as the stretching or bending of a bond), the molecule absorbs the radiation. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The principal vibrations can be assigned based on established correlation tables.
Interactive Table: Expected FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Description |
| 3100-3000 | C-H Stretch | Aromatic/Vinylic | Stretching of the C-H bonds on the phenyl rings and the central double bond. |
| 3000-2850 | C-H Stretch | Methyl (CH₃) | Symmetric and asymmetric stretching of the C-H bonds in the methyl ester groups. |
| ~1720 | C=O Stretch | Ester | A strong, sharp absorption characteristic of the carbonyl group in the dimethyl ester functions. |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the para-substituted benzene rings. |
| ~1280, ~1100 | C-O Stretch | Ester | Asymmetric and symmetric stretching of the C-O single bonds of the ester group. |
| ~965 | C-H Bend | Trans-alkene | Out-of-plane bending (wag) of the C-H bonds on the trans-substituted double bond, a characteristic peak for trans-stilbenes. |
| ~850 | C-H Bend | Aromatic Ring | Out-of-plane bending of the C-H bonds on the 1,4-disubstituted (para) phenyl rings. |
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the energy of the molecule's vibrational modes.
Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. Therefore, it is an excellent complementary technique to FTIR. For a molecule like this compound, which has a center of symmetry, vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa (the rule of mutual exclusion).
Interactive Table: Expected Raman Peaks for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Description |
| ~1640 | C=C Stretch | Trans-alkene | The symmetric stretching of the central carbon-carbon double bond is expected to be very strong in the Raman spectrum due to the high polarizability of this bond. |
| ~1600 | C=C Stretch | Aromatic Ring | The symmetric "breathing" mode of the para-substituted phenyl rings is typically a strong and sharp Raman band. |
| ~1720 | C=O Stretch | Ester | The carbonyl stretch, while strong in the IR, will also be present in the Raman spectrum. |
| ~1180 | Ring-Ester Stretch | Phenyl-C(O) | Stretching vibration between the phenyl ring and the ester group. |
| 3100-3000 | C-H Stretch | Aromatic/Vinylic | Stretching modes of the C-H bonds on the rings and alkene. |
Studies on trans-stilbene and related compounds confirm the presence of strong Raman signals for the central C=C stretch and aromatic ring vibrations. researchgate.netdocumentsdelivered.com
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). etamu.edu The resulting plot of mass versus temperature is called a thermogram. The first derivative of this curve (DTG) shows the rate of mass loss and can help to precisely identify decomposition temperatures.
TGA is used to determine:
Thermal Stability: The temperature at which a material begins to decompose is a key measure of its stability.
Composition: The quantitative mass loss at different stages can correspond to the loss of specific components, such as solvents or functional groups.
Decomposition Kinetics: The shape of the TGA curve can be used to study the kinetics of decomposition reactions. abo.fi
For this compound, a TGA experiment would reveal its upper-temperature limit of stability. A typical TGA curve would show a flat baseline at 100% mass until the onset of decomposition. At the decomposition temperature, a sharp drop in mass would occur as the molecule breaks down into smaller, volatile fragments. Given its stable aromatic and ester structure, the compound is expected to be thermally stable to well above its melting point (234-236°C). The decomposition pathway would likely involve the cleavage of the ester groups and fragmentation of the stilbene core. The analysis would typically be conducted under an inert nitrogen atmosphere to prevent oxidative decomposition. researchgate.netlibretexts.org
Differential Scanning Calorimetry (DSC) for Glass Transition and Crystalline Melting Behavior in Polymeric Systems
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymeric materials, including those incorporating the rigid and chromophoric this compound moiety. This technique measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal transitions such as the glass transition temperature (Tg) and the crystalline melting temperature (Tm). The incorporation of the stilbene unit into polymer backbones significantly influences their thermal behavior, often leading to high glass transition temperatures and the formation of liquid crystalline phases.
The rigid nature of the stilbene dicarboxylate unit restricts segmental motion within the polymer chains, which is a primary factor in elevating the glass transition temperature. The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For high-performance polymers, a high Tg is often desirable as it indicates a higher use temperature.
In addition to a high Tg, polymers containing the 4,4'-stilbenedicarboxylate moiety can exhibit liquid crystallinity, a state of matter that has properties between those of a conventional liquid and those of a solid crystal. In the liquid crystalline state, the polymer chains show a degree of order, which can be maintained in the melt. The melting temperature (Tm) is the temperature at which the crystalline domains within a semi-crystalline polymer melt and the material becomes a viscous liquid. For liquid crystalline polymers, multiple transitions may be observed by DSC, corresponding to changes between different mesophases before reaching the isotropic melt.
For instance, a study on a copolymer synthesized from a derivative of 4,4'-stilbenedicarboxylic acid, specifically poly(di-t-butyl-(E)-4,4'-stilbenedicarboxylate-co-N-(4-(t-butoxycarbonyl)phenyl)maleimide), showed no discernible glass transition or crystalline melting temperature by DSC in the range of 0 °C to 175 °C. This suggests that the thermal transitions for this particular stilbene-containing copolymer lie at significantly higher temperatures, a consequence of the extreme rigidity of the polymer backbone.
Furthermore, investigations into main chain liquid crystalline polyesters containing the trans-stilbene 4,4′-dicarboxylate mesogen have highlighted the presence of a glass transition. While specific Tg values were not reported in one photochemical study, the research noted that annealing the polymer films above their Tg and in their mesophase influenced their photochemical reactivity, indicating that a glass transition does occur in these materials. The rate of photochemical reaction was observed to increase significantly above the Tg, which is consistent with the increased molecular mobility in the rubbery state.
The following table summarizes the limited available DSC data for polymeric systems containing the 4,4'-stilbenedicarboxylate moiety or its derivatives. The lack of extensive data in the literature underscores the specialized nature of these high-performance materials.
| Polymer System | Glass Transition Temperature (Tg) | Crystalline Melting Temperature (Tm) | Notes |
| Poly(di-t-butyl-(E)-4,4'-stilbenedicarboxylate-co-N-(4-(t-butoxycarbonyl)phenyl)maleimide) | Not observed (0-175 °C) | Not observed (0-175 °C) | The absence of transitions in this range suggests a very high Tg and/or Tm due to the rigid polymer backbone. |
| Main chain liquid crystalline polyesters with trans-stilbene 4,4′-dicarboxylate mesogen and flexible spacers | Tg exists | Mesophase transitions exist | Specific values not provided in the cited photochemical study, but the existence of a Tg was confirmed by changes in photochemical reaction rates upon annealing above this temperature. The presence of mesophases is indicative of liquid crystalline behavior. |
The data clearly indicates that the incorporation of the 4,4'-stilbenedicarboxylate unit leads to polymers with high thermal stability and transitions that can exceed the range of standard DSC analysis for some compositions. The development of these materials is geared towards applications requiring high-temperature resistance and specific optical or electronic properties associated with the stilbene chromophore. Further research is needed to fully characterize the thermal behavior of a broader range of polyesters, polyamides, and other polymers derived from this compound to establish comprehensive structure-property relationships.
Advanced Theoretical and Computational Investigations of Dimethyl 4,4 Stilbenedicarboxylate
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful lens through which the intricate electronic and structural properties of molecules like Dimethyl 4,4'-stilbenedicarboxylate can be meticulously examined. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of molecular characteristics that are often difficult or impossible to observe through experimental means alone.
Electronic Structure Determination and Energy Landscapes
The determination of the electronic structure and the mapping of energy landscapes are fundamental to understanding the behavior of this compound. Quantum chemical software can be employed to perform these calculations, offering a supportive environment for researchers to conceptualize, develop, and test their hypotheses. arxiv.org Such programs can handle a wide array of methods for both ground-state and excited-state calculations. arxiv.org
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic distribution within the molecule. These calculations can reveal regions of high and low electron density, providing insights into potential sites for chemical reactions. For instance, the ester groups are electron-withdrawing, influencing the electron density of the aromatic rings and the central ethylene (B1197577) bridge.
Energy landscapes, which depict the potential energy of the molecule as a function of its geometry, are crucial for understanding conformational preferences and reaction pathways. By calculating the energy of different molecular arrangements, it is possible to identify the most stable conformations and the energy barriers between them. This information is vital for predicting the molecule's behavior in different environments.
Prediction of Intramolecular Charge Transfer (ICT) States
Intramolecular Charge Transfer (ICT) is a phenomenon where, upon photoexcitation, an electron is transferred from a donor part of a molecule to an acceptor part, resulting in a new electronic distribution. ossila.com This process is fundamental to the function of many "push-pull" molecules used in materials science and optoelectronics. ossila.com In this compound, the stilbene (B7821643) core can act as a bridge facilitating this charge transfer.
The prediction of ICT states involves calculating the energies and properties of the excited states of the molecule. Time-dependent density functional theory (TD-DFT) is a common method used for this purpose. d-nb.info These calculations can predict the existence and characteristics of ICT states, which are often characterized by a large change in dipole moment compared to the ground state. ossila.com
The solvent environment can significantly influence the stability and dynamics of ICT states. d-nb.info In polar solvents, the charge-separated ICT state can be stabilized, leading to distinct spectroscopic signatures, such as a large Stokes shift in the fluorescence spectrum. d-nb.info Computational studies can simulate the effect of different solvents on the ICT process, helping to rationalize experimental observations.
For related donor-acceptor systems, studies have shown that the formation of ICT states can be incredibly fast, occurring on the femtosecond to picosecond timescale. nih.gov These rapid charge transfer processes are crucial for the efficiency of devices based on these materials. Theoretical models can help elucidate the structural changes, such as twisting around single bonds, that accompany the formation of these ICT states. rsc.org
Conformational Analysis and Torsional Angle Studies
The three-dimensional shape of a molecule, or its conformation, is determined by the rotation around its single bonds. Conformational analysis aims to identify the stable conformations and the energy barriers for interconversion between them. For this compound, key torsional angles include those around the bonds connecting the phenyl rings to the ethylene bridge and the bonds of the ester groups.
The rotation around the central carbon-carbon double bond is restricted, leading to the existence of cis and trans isomers. The trans isomer is generally more stable due to reduced steric hindrance. Within the trans isomer, further conformational flexibility exists due to rotation around the single bonds.
The torsional angles, also known as dihedral angles, define the relative orientation of different parts of the molecule. iitk.ac.in A staggered conformation, where atoms or groups on adjacent carbons are as far apart as possible, is typically lower in energy than an eclipsed conformation. iitk.ac.iniscnagpur.ac.in
Quantum chemical calculations can be used to construct a potential energy surface as a function of the key torsional angles. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers between them. For example, a study on related compounds used calculations to create a potential energy curve for the rotation of a benzyl (B1604629) group. ethz.ch These calculations can reveal the energetic penalties associated with different conformations. ethz.ch
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Torsional Angle (Dihedral Angle) | The angle between two intersecting planes, used to define the conformation around a chemical bond. | DFT, MP2 |
| Potential Energy Surface | A map of the energy of a molecule as a function of its geometry, used to find stable conformers and transition states. | DFT, ab initio methods |
| Relative Energy | The energy difference between different conformers, indicating their relative stability. | DFT, Coupled Cluster |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamic processes that govern the properties of materials.
Simulation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a solid-state crystal has a profound impact on the material's properties. Molecular dynamics simulations can be used to predict and analyze the crystal packing of this compound. These simulations can help understand the non-covalent interactions, such as van der Waals forces and electrostatic interactions, that dictate how the molecules arrange themselves in the crystal lattice.
Crystal structure prediction programs can generate hypothetical crystal structures by randomly placing molecules in a simulation box and then minimizing the energy of the system. uu.nl This process can identify stable polymorphs, which are different crystal structures of the same compound. The interactions between molecules, often described by a force field, are crucial for accurate predictions. uu.nl
The simulation of crystal morphology, or the external shape of the crystal, can also be performed. mdpi.com This involves calculating the attachment energy of molecules to different crystal faces, which determines their relative growth rates. Such simulations can predict the final shape of the crystal, which is important for applications where particle shape and size are critical.
| Parameter | Description | Relevance |
|---|---|---|
| Lattice Parameters | The lengths and angles of the unit cell of the crystal. | Defines the basic repeating unit of the crystal structure. |
| Interaction Energy | The energy of interaction between molecules in the crystal. | Determines the stability of the crystal packing. |
| Packing Efficiency | The fraction of the crystal volume occupied by the molecules. | Influences the density and stability of the crystal. |
Prediction of Polymer Chain Rigidity and Dynamics
This compound can be used as a monomer to create polyesters with enhanced properties. The rigidity of the polymer chain is a key factor determining the mechanical and thermal properties of the resulting material. Molecular dynamics simulations are a valuable tool for predicting the rigidity and dynamics of polymer chains.
The persistence length is a measure of the stiffness of a polymer chain. It is defined as the length over which correlations in the direction of the chain are lost. Polymers with a longer persistence length are more rigid. The ethylene bridge in the stilbene unit enhances the rigidity of the polymer backbone compared to polymers made from more flexible monomers.
Materials Science Applications and Polymerization Chemistry of Dimethyl 4,4 Stilbenedicarboxylate
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The dicarboxylate functionality of the stilbene (B7821643) unit allows it to act as a linker, bridging metal ions to form one, two, or three-dimensional coordination polymers. These structures, often referred to as metal-organic frameworks, are of significant interest due to their potential applications in various fields.
Design and Synthesis of 3D Metal-Organic Frameworks
The rational design of 3D metal-organic frameworks is a key area of research, aiming to control the resulting properties and topologies. The use of ligands like 4,4'-stilbenedicarboxylic acid, derived from dimethyl 4,4'-stilbenedicarboxylate, allows for the construction of frameworks with diverse structural characteristics. For instance, the reaction of 4,4'-stilbenedicarboxylic acid (H2Sti) with scandium nitrate (B79036) hydrate (B1144303) has been used to synthesize a 3D framework isoreticular to MIL-126.
The geometry of the stilbene linker itself can influence the final structure. While the trans isomer of 4,4'-stilbenedicarboxylic acid has been extensively studied, the cis isomer, (Z)-4,4'-stilbene dicarboxylic acid, has been shown to produce novel frameworks. Researchers have successfully synthesized a series of lanthanide-based MOFs using the (Z)-isomer, resulting in both 2D sheet structures and microporous 3D frameworks with a previously unreported topology. These 3D frameworks exhibit one-dimensional pore channels with internal voids up to 5.2 Å in diameter.
The choice of metal ion also plays a crucial role in determining the final architecture. A variety of transition metals, including copper, cadmium, cobalt, and nickel, have been used in conjunction with stilbene-based linkers to create coordination polymers with different dimensionalities and properties.
Table 1: Examples of MOFs Synthesized with Stilbene-Based Linkers
| Metal Ion(s) | Ligand(s) | Resulting Structure | Key Features | Reference(s) |
| Lanthanides | (Z)-4,4'-stilbene dicarboxylic acid | 2D sheets and 3D microporous frameworks | New underlying net topology (lmj1), 1D pore channels | |
| Scandium (Sc³⁺) | 4,4'-stilbenedicarboxylic acid (H₂Sti) | 3D framework | Isoreticular with MIL-126 | |
| Copper (Cu²⁺) | trans-stilbene-4,4'-dicarboxylic acid, pyridine | 1D coordination chains forming a 3D supramolecular architecture | Voids occupied by guest molecules | |
| Cadmium (Cd²⁺) | trans-stilbene-4,4'-dicarboxylic acid, pyridine | 2D layers with 2-fold interpenetration | Reversible framework transformation upon guest removal/absorption | |
| Cobalt (Co²⁺) | trans-stilbene-4,4'-dicarboxylic acid, pyridine | 2D layers with 2-fold interpenetration | Isomorphous with the cadmium-based structure | |
| Nickel (Ni²⁺) | trans-stilbene-4,4'-dicarboxylic acid, pyridine | 3D framework with 5-fold interpenetration of diamond networks | Abnormal interpenetration | |
| Zinc (Zn²⁺) | 4,4'-stilbenedicarboxylic acid, flexible bis(imidazol-1-yl)alkanes | 3D frameworks | High luminescence quantum yields |
Hydrothermal Synthesis Methods for MOF Architectures
Hydrothermal and solvothermal synthesis are common and effective methods for producing crystalline MOFs. These techniques involve heating the constituent metal salts and organic linkers in a solvent within a sealed vessel, often a Teflon-lined autoclave, at temperatures above the solvent's boiling point. The elevated temperature and pressure increase the solubility of the reactants, promoting the growth of high-quality crystals.
The choice of solvent, temperature, pressure, and reactant concentration are critical parameters that can be adjusted to control the final structure and properties of the MOF. For example, using trans-stilbene-4,4'-dicarboxylic acid (H2STDC) as a bridging ligand, several new coordination polymers have been prepared through hydrothermal reactions in the presence of pyridine. The specific metal ion used (Cu, Cd, Co, Ni) led to the formation of distinct one-, two-, and three-dimensional structures. Similarly, a series of MOFs based on d10 metals, 1,10-phenanthroline, and 3,3′,4,4′-biphenyltetracarboxylic acid have been synthesized under hydrothermal conditions.
Applications of this compound-Derived MOFs in Gas Adsorption and Catalysis
The porous nature and high surface area of MOFs derived from stilbene-based linkers make them promising materials for gas adsorption and catalysis. The ability to tune the pore size and introduce functional groups allows for the development of MOFs with selective adsorption properties for various gases, including carbon dioxide, and for their use as heterogeneous catalysts.
For instance, a series of isoreticular MOFs based on zinc, cadmium, and cobalt ions with 4,4'-stilbenedicarboxylic acid and flexible imidazolyl ligands demonstrated good sorption capacity for carbon dioxide and iodine vapor. Another study reported on a bifunctional MOF that exhibited selective gas sorption, surpassing many previously reported MOFs in its selectivity for CO₂/CH₄, CO₂/N₂, C₂H₆/CH₄, and C₂H₄/CH₄. This same MOF also functioned as a heterogeneous catalyst for a tandem one-pot deacetalization-Knoevenagel condensation reaction.
Furthermore, a catalytic system with dynamically switchable selectivity has been developed using a MOF that can transition between crystalline and amorphous phases. This system, based on a Zr-SDC (SDC = 4,4'-stilbenedicarboxylate) framework, demonstrated the potential for creating "smart" catalytic materials. The introduction of functional groups through post-synthetic modification can also enhance the catalytic activity of these MOFs.
Table 2: Gas Adsorption and Catalytic Applications of Stilbene-Derived MOFs
| MOF System | Target Application | Key Findings | Reference(s) |
| Zn, Cd, Co MOFs with 4,4'-stilbenedicarboxylic acid and imidazolyl ligands | Gas Adsorption | Good sorption capacity for carbon dioxide and iodine vapor. | |
| Bifunctional MOF (JUC-199) | Selective Gas Adsorption & Catalysis | High selectivity for CO₂/CH₄, CO₂/N₂, C₂H₆/CH₄, and C₂H₄/CH₄; efficient catalyst for tandem reactions. | |
| Pd/Zr-SDC MOF | Switchable Catalysis | Dynamically switchable catalytic selectivity through reversible crystalline-amorphous phase transitions. | |
| Zr-based MOFs with stilbene dicarboxylate linkers | Gas Adsorption | High hydrogen uptake and selectivity for CO₂ over N₂. |
Structural Transformations and Reversible Phase Transitions in MOF Systems
A fascinating aspect of some MOFs is their ability to undergo structural transformations in response to external stimuli such as guest molecule adsorption/desorption, temperature changes, or light irradiation. These "flexible" or "dynamic" MOFs can exhibit "breathing" phenomena, where the framework undergoes a significant change in volume.
Reversible phase transitions have been observed in MOF systems incorporating stilbene-based linkers. For example, a cadmium-based coordination polymer with a 2D layered structure demonstrated reversible framework transformation upon the
Polymerization Chemistry and Polymeric Material Development
Alternating Copolymerization with Maleic Anhydride (B1165640) and Substituted Maleimides
This compound participates in alternating copolymerization reactions with electron-accepting monomers like maleic anhydride and N-substituted maleimides. researchgate.net This process, typically initiated by free radicals, results in copolymers with a strictly alternating sequence of the stilbene and maleimide (B117702) or maleic anhydride units. acs.org The sterically crowded nature of the resulting polymer backbone leads to hindered rotation and a semi-rigid structure. researchgate.net
The choice of solvent can significantly impact the polymerization process. For instance, the copolymerization of (E)-4-methylstilbene with maleic anhydride has been shown to result in gelation and a bimodal molecular weight distribution when conducted in solvents like THF, chloroform, or chlorobenzene. memtein.com However, using anisole (B1667542) as the solvent can prevent gelation, leading to a unimodal molecular weight distribution and better control over the polymer's properties. memtein.com The self-assembly of these copolymers into ordered structures, such as nanotubes, is attributed to π–π interactions between the styrene (B11656) units and van der Waals forces between the maleimide units. memtein.com
The reactivity of the stilbene monomer and the rate of copolymerization can be influenced by the presence and position of substituents on the phenyl rings of the stilbene. acs.org For example, studies on methyl-substituted stilbenes have revealed significant differences in polymerization rates and the molecular weights of the resulting copolymers. acs.org
| Monomer 1 | Monomer 2 | Key Feature | Reference |
| This compound | Maleic Anhydride | Alternating copolymerization | researchgate.net |
| This compound | N-substituted maleimides | Alternating copolymerization | acs.org |
| (E)-4-methylstilbene | Maleic Anhydride | Solvent-dependent gelation | memtein.com |
Development of Rigid Polyelectrolytes (Polyanionic and Polycationic Precursors)
The alternating copolymers of this compound serve as valuable precursors for the synthesis of rigid polyelectrolytes. acs.org By incorporating functional groups that can be chemically modified post-polymerization, both polyanionic and polycationic materials can be developed.
For instance, a polyanion precursor, poly(di-t-butyl-trans-4,4'-stilbenedicarboxylate-co-t-butyl-4-maleimidobenzoate), has been synthesized. acs.org The tert-butyl ester groups in this copolymer are thermally labile and can be removed by heating, or through hydrolysis. acs.orgvt.edu Subsequent neutralization of the resulting carboxylic acid groups leads to the formation of an all-anionic polyelectrolyte. acs.org These polyelectrolytes are often soluble in water, a desirable property for many applications. vt.edu
Similarly, by incorporating dialkylamino groups into the stilbene or maleimide monomers, polycationic precursors can be prepared. acs.org The ability to tune the charge and charge density by selecting different combinations of donor-acceptor comonomer pairs allows for the creation of a diverse range of rigid polyelectrolytes with tailored properties. acs.org These materials hold potential for applications where light-induced wettability switching is desired, as stilbene derivatives can be coupled to polyamines or polyacids. ethz.ch
Investigation of Chain Rigidity and Persistence Length in Stilbene-Based Polymers
A defining characteristic of polymers derived from this compound is their semi-rigid nature. researchgate.net The incorporation of the bulky stilbene unit into the polymer backbone significantly restricts chain flexibility. This rigidity has been quantified through the measurement of persistence length, a parameter that describes the stiffness of a polymer chain.
Using techniques such as size exclusion chromatography (SEC) and small-angle X-ray scattering (SAXS), the persistence lengths of stilbene-containing alternating copolymers have been determined to be in the range of 2 to 6 nanometers. researchgate.netacs.org This places them in the category of semi-rigid polymers, being more rigid than their styrene-based counterparts, which have a persistence length of approximately 0.9 nm, but less rigid than fully rigid polymers like polyphenylene, with a persistence length of 13 nm. researchgate.net
The hindered rotation along the polymer backbone, a consequence of the sterically crowded structure, contributes to this semi-rigid character. researchgate.net Furthermore, maleimide-containing copolymers have been observed to be about 50% more rigid than those containing maleic anhydride with the same comonomer. researchgate.net This increased rigidity influences various physical properties of the polymers, including their solution behavior and solid-state morphology.
| Polymer Type | Persistence Length (nm) | Classification | Reference |
| Stilbene-containing alternating copolymers | 2 - 6 | Semi-rigid | researchgate.netacs.org |
| Polystyrene | 0.9 | Flexible | researchgate.net |
| Polyphenylene | 13 | Rigid | researchgate.net |
Thermotropic Liquid Crystalline Polyesters (LCPs) and Melt Processing Characteristics
This compound is a key component in the synthesis of thermotropic liquid crystalline polyesters (LCPs). acs.org These materials exhibit liquid crystalline phases at elevated temperatures, a property that is highly advantageous for melt processing. maastrichtuniversity.nl The rigid stilbene mesogen, when incorporated into the main chain of the polyester, imparts the necessary stiffness for the formation of these ordered phases. nih.gov
Thermotropic LCPs are known for their excellent thermo-mechanical properties, high strength, and high modulus. nih.govmdpi.com The melt processability of these polymers allows for the fabrication of highly oriented fibers and injection-molded parts with superior mechanical properties. acs.orgmaastrichtuniversity.nl
The thermal properties and liquid crystalline behavior of these polyesters can be tuned by varying the structure of the comonomers. For example, polyesters prepared from this compound and aliphatic glycols exhibit different melting points and melt processing characteristics depending on the length of the glycol chain. acs.org While some of these LCPs can be processed in their anisotropic state, others may require processing in their isotropic state at higher temperatures. acs.org The photochemistry of these stilbene-containing LCPs is also an area of interest, with studies showing that chromophore aggregation can significantly affect their photophysical and photochemical properties. nih.gov
Applications in Energy Storage Systems
Utilization in Supercapacitors and Batteries
The unique properties of materials derived from 4,4'-stilbenedicarboxylic acid, the parent acid of this compound, suggest their potential in energy storage applications such as supercapacitors and batteries. chemicalbook.com Supercapacitors, also known as electric double-layer capacitors (EDLCs), store energy electrostatically at the electrode-electrolyte interface. eaton.com
While specific studies on the direct use of this compound in supercapacitors are emerging, the broader class of polymer electrolytes, for which stilbene derivatives are precursors, is highly relevant. mdpi.com Polymer electrolytes offer a safer alternative to liquid electrolytes and are being intensely investigated for use in supercapacitors. mdpi.com The development of solid polymer electrolytes (SPEs) and gel polymer electrolytes is a key area of research aimed at improving the energy density, power density, and cycle life of these devices. zjnu.edu.cnresearchgate.net
The structural characteristics of stilbene-based polymers, such as their rigidity and potential for functionalization, could be advantageous in creating structured electrolytes or electrode materials with enhanced ion transport and stability. The ability to form porous structures could also be beneficial for creating high-surface-area electrodes, a critical factor in the performance of supercapacitors.
| Compound | Application Area | Reference |
| 4,4'-Stilbenedicarboxylic acid | Supercapacitors and Batteries | chemicalbook.com |
| Stilbene-derived polymers | Polymer electrolytes for supercapacitors | mdpi.com |
Crystal Engineering and Supramolecular Assemblies of Dimethyl 4,4 Stilbenedicarboxylate and Analogues
Principles of Crystal Packing and Intermolecular Interactions
Role of Non-Covalent Interactions in Solid-State Architectures
Non-covalent interactions are the driving forces behind the formation of specific, well-defined supramolecular assemblies. nih.gov These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are crucial in crystal engineering, a field focused on designing and synthesizing functional solid-state structures. nih.gov The strength and directionality of these interactions guide the self-assembly of molecules into predictable patterns, or "supramolecular synthons." researchgate.net
The study of these interactions is essential for understanding and predicting the crystal structures of organic molecules. For instance, the analysis of intermolecular interactions can reveal why a particular crystal structure is adopted over other possibilities. nih.gov Experimental techniques like X-ray diffraction provide detailed information about the precise arrangement of atoms in a crystal, allowing for a thorough analysis of the non-covalent interactions at play. nih.gov
In the context of stilbene (B7821643) derivatives, the interplay of various non-covalent forces can lead to different packing motifs, which in turn can influence the material's properties, such as its photoreactivity. researchgate.net For example, the presence of specific synthons can predispose molecules to undergo solid-state reactions like [2+2] cycloadditions. researchgate.netacs.org
Hydrogen Bonding Networks in Stilbenedicarboxylic Acid Salts
Salts of 4,4'-stilbenedicarboxylic acid (H₂SDC) provide excellent models for studying the role of hydrogen bonding in constructing robust supramolecular architectures. researchgate.netrsc.org In these systems, the carboxylate groups of the stilbene dianion act as hydrogen bond acceptors, while various counterions (cations) and solvent molecules can act as hydrogen bond donors. researchgate.netrsc.org
The presence of water molecules in the crystal lattice can further complicate and enrich the hydrogen-bonding patterns, often forming water clusters that bridge different parts of the structure. rsc.org The analysis of these networks is often aided by graph set notation, which provides a systematic way to describe the hydrogen-bonding patterns. rsc.org The strength of these hydrogen bonds can be significant, as evidenced by thermogravimetric analysis (TGA) which can show water loss at temperatures well above 100°C, indicating strong association within the crystal lattice. rsc.org
Solid-State Reactivity
The arrangement of molecules in a crystal can pre-organize them for specific chemical reactions, a concept known as topochemistry. For stilbene derivatives, this is particularly relevant for photochemical reactions.
[2+2] Cycloaddition Reactions in Crystalline States
The [2+2] cycloaddition is a photochemical reaction where two alkene double bonds react to form a cyclobutane (B1203170) ring. nih.gov In the solid state, the feasibility and outcome of this reaction are highly dependent on the crystal packing of the reactant molecules. According to Schmidt's topochemical postulates, for a [2+2] cycloaddition to occur in the crystalline state, the reacting double bonds must be parallel and within a certain distance (typically less than 4.2 Å). researchgate.netacs.org
Crystal engineering of salts of trans-4,4'-stilbenedicarboxylic acid has been used to control the alignment of the stilbene molecules and, consequently, their photoreactivity. researchgate.netacs.org By choosing appropriate counterions, it is possible to create crystal structures where the stilbene dianions are aligned in a parallel fashion, making them amenable to [2+2] cycloaddition upon UV irradiation. researchgate.net For instance, the salt of H₂SDC with 1,3-diaminopropane (B46017) was found to have a perfectly parallel alignment of the dianions, leading to quantitative dimerization. researchgate.netacs.org
Conversely, if the stilbene molecules are arranged in a slip-stacked or non-parallel fashion, the [2+2] cycloaddition reaction can be inhibited. researchgate.netacs.org This demonstrates the power of crystal engineering to control solid-state reactivity by manipulating intermolecular interactions to achieve a desired molecular arrangement.
Topochemical Polymerization Considerations
Topochemical polymerization is a solid-state reaction where monomer molecules, pre-aligned in a crystal lattice, polymerize to form a polymer with a highly ordered structure. researchgate.net This process can lead to the formation of single-crystal polymers, which are of great interest for their unique electronic and optical properties. researchgate.net
Stilbene derivatives have been investigated as potential monomers for topochemical polymerization. acs.org The key requirement is a crystal structure where the reactive double bonds of adjacent monomers are properly aligned for polymerization to proceed along a specific crystallographic axis. The principles are similar to those for [2+2] cycloaddition, but in this case, a chain of reactions is initiated.
Recent research has explored the use of supramolecular assembly to guide the topochemical polymerization of stilbene-containing compounds. researchgate.net For example, by using chiral templates, it is possible to induce a chiral arrangement of achiral monomers, leading to the formation of chiral polymers with interesting photophysical properties like circularly polarized luminescence. researchgate.net The success of topochemical polymerization is highly sensitive to the specific intermolecular interactions that control the crystal packing of the monomer.
Co-crystal and Molecular Salt Formation
The formation of co-crystals and molecular salts is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. jpionline.orgsemanticscholar.org
A co-crystal is a multicomponent molecular crystal where the components are held together by non-covalent interactions, typically hydrogen bonds. researchgate.netsemanticscholar.org A molecular salt, on the other hand, is formed by the transfer of a proton from an acidic component to a basic component, resulting in an ionic interaction between the resulting cation and anion. researchgate.net
For 4,4'-stilbenedicarboxylic acid, both co-crystals and molecular salts can be readily formed. researchgate.netacs.org The choice between forming a co-crystal or a molecular salt often depends on the pKa difference between the acidic stilbene derivative and the co-former. A large pKa difference generally favors the formation of a molecular salt. uomustansiriyah.edu.iq
The formation of co-crystals and molecular salts can significantly impact the properties of the stilbene derivative. For example, it can alter its solubility, melting point, and solid-state reactivity. jpionline.orguomustansiriyah.edu.iq By carefully selecting the co-former, it is possible to fine-tune these properties for specific applications. For instance, co-crystallization can be used to create new materials with desired optical or electronic properties or to control the solid-state photoreactivity of the stilbene core. researchgate.net
The design of co-crystals and molecular salts relies on the principles of supramolecular chemistry, particularly the concept of the supramolecular synthon. semanticscholar.org By understanding the preferred hydrogen-bonding patterns and other non-covalent interactions, it is possible to predict and design new multicomponent crystalline materials with tailored structures and functions. researchgate.netsemanticscholar.org
Design and Synthesis of Molecular Salts of trans-4,4'-Stilbenedicarboxylic Acid
The creation of molecular salts from trans-4,4'-stilbenedicarboxylic acid (H₂SDC) is a key strategy in crystal engineering. This approach leverages non-covalent interactions to assemble supramolecular architectures with specific topologies and potential functionalities. The primary design principle involves the reaction of the acidic carboxylic acid groups of H₂SDC with various organic amines, leading to the formation of salts with distinct crystal packing arrangements.
The synthesis of these molecular salts is typically achieved through straightforward acid-base reactions. A series of molecular salts have been synthesized using different amines, including both aliphatic and aromatic amines, to investigate the influence of the counter-ion's structure on the resulting supramolecular assembly. researchgate.net For instance, amines such as cyclohexylamine, ethylenediamine, 1,3-diaminopropane, 1,4-diaminobutane, cystamine, guanidine, 4-aminopyridine, and piperazine (B1678402) have been successfully employed to form crystalline salts with H₂SDC. researchgate.net
A significant motivation for the synthesis of these salts is to control the solid-state photoreactivity of the stilbene core. The parallel alignment of the olefinic double bonds in the crystal lattice is a prerequisite for a [2+2] cycloaddition reaction upon UV irradiation. researchgate.net By carefully selecting the amine counter-ion, it is possible to influence the packing of the H₂SDC dianions and thereby promote or inhibit this photochemical reaction. For example, the salt formed with 1,3-diaminopropane was found to have a parallel alignment of the dianions, making it suitable for the solid-state [2+2] cycloaddition reaction. researchgate.net
The synthesis and characterization of these molecular salts provide valuable insights into the principles of supramolecular self-assembly and offer a pathway to designing functional crystalline materials with tailored photoreactive properties.
Strategies for Modulating Crystal Structures for Desired Properties
The modulation of crystal structures of materials derived from 4,4'-stilbenedicarboxylic acid is a critical aspect of crystal engineering, aimed at achieving specific physical and chemical properties. A primary strategy involves the use of isomeric ligands. While trans-4,4'-stilbenedicarboxylic acid has been extensively studied, its cis-isomer, (Z)-4,4'-stilbenedicarboxylic acid, offers a different geometric constraint, leading to the formation of novel framework topologies. rsc.org For example, the reaction of (Z)-4,4'-stilbenedicarboxylic acid with lanthanide metals has produced both two-dimensional sheet structures and three-dimensional microporous frameworks with unique pore characteristics. rsc.org This highlights how the subtle change in ligand geometry can dramatically alter the resulting crystal architecture and its properties, such as porosity.
Another key strategy is the formation of coordination polymers or metal-organic frameworks (MOFs). By coordinating the carboxylate groups of 4,4'-stilbenedicarboxylic acid to metal centers, robust and often porous structures can be constructed. For instance, a three-dimensional coordination polymer of sodium(I) with 4,4'-stilbenedicarboxylate has been synthesized, demonstrating significant thermal stability. bibliotekanauki.pl The removal and re-addition of coordinated water molecules in this structure leads to a reversible crystal-to-crystal transformation, which alters the coordination environment of the sodium ions and the carboxylate groups. bibliotekanauki.pl This dynamic behavior is a sought-after property for applications in sensing and gas storage.
The choice of the metal ion and auxiliary ligands also plays a crucial role in modulating the final structure. For example, a coordination polymer of cobalt(II) with trans-4,4'-stilbenedicarboxylate and thiabendazole (B1682256) as an auxiliary ligand resulted in a one-dimensional chain structure. researchgate.net The specific coordination geometry around the cobalt center and the bridging mode of the stilbene dicarboxylate linker are determined by the interplay of all components in the system.
Furthermore, the synthesis conditions themselves, such as solvent and temperature, can influence the final crystal structure and its properties. The formation of different solvates or polymorphs can occur under varying crystallization conditions, each potentially exhibiting distinct physical properties. The table below summarizes key findings from research on modulating the crystal structures of stilbene-based compounds.
| Compound/System | Modulating Strategy | Resulting Structure/Property | Reference |
| (Z)-4,4'-Stilbenedicarboxylic acid with Lanthanides | Ligand Isomerism | 2D sheets and 3D microporous frameworks with a new topology. | rsc.org |
| Sodium(I) with 4,4'-Stilbenedicarboxylate | Coordination Polymer Formation | 3D coordination polymer with high thermal stability and reversible crystal-to-crystal transformation upon dehydration/rehydration. | bibliotekanauki.pl |
| Cobalt(II) with trans-4,4'-Stilbenedicarboxylate and Thiabendazole | Mixed-Ligand Coordination Polymer | One-dimensional chain structure with a five-coordinated Co(II) center. | researchgate.net |
Advanced Optical and Electronic Properties
Luminescence and Fluorescence Phenomena
Luminescence in Dimethyl 4,4'-stilbenedicarboxylate and its derivatives is a widely studied phenomenon, stemming from the electronic transitions within its stilbene (B7821643) backbone. ontosight.ai The specific expression of its fluorescent properties is highly sensitive to the molecule's local environment, including its physical state, aggregation, and incorporation into larger superstructures like polymers or metal-organic frameworks. osti.govvt.edu
Intramolecular Charge Transfer (ICT) is a photophysical process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. In molecules like 4-dimethylamino-4'-nitrostilbene (B1242720) (DNS), this process is associated with a twisting of the molecular structure in the excited state. nih.gov For this compound, the central ethylene (B1197577) bridge and phenyl rings act as the π-conjugated electron-donating system, while the terminal methoxycarbonyl groups (-COOCH₃) are electron-withdrawing.
Upon absorption of light, the molecule is promoted to a locally excited (LE) state. In polar solvents, it can then relax into a lower-energy, charge-separated ICT state. temple.edu This process is often accompanied by a conformational change, such as the twisting of the phenyl rings relative to the vinyl bridge, leading to a state sometimes referred to as a Twisted Intramolecular Charge Transfer (TICT) state. nih.govtemple.edursc.org The stabilization of this charge-separated state in polar solvents typically results in a large Stokes shift and dual fluorescence, where emission from both the LE and ICT states can be observed. temple.edu The efficiency and dynamics of ICT are strongly influenced by solvent polarity, with more polar solvents better stabilizing the charge-separated state. temple.edursc.org
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govrsc.org This effect is contrary to the common aggregation-caused quenching (ACQ) where intermolecular π–π stacking in aggregates leads to the quenching of fluorescence. rsc.org AIE is typically observed in molecules with rotatable units, such as phenyl rings. In dilute solutions, the intramolecular rotation of these groups provides a non-radiative pathway for the excited state to decay, resulting in weak emission. nih.gov
In the aggregated state, the restriction of these intramolecular motions blocks the non-radiative decay channels, forcing the excited state to decay radiatively and thus "turning on" the fluorescence. nih.govrsc.org this compound possesses multiple rotatable single bonds, suggesting its potential to exhibit AIE properties. The aggregation of molecules could restrict the rotation of the phenyl groups, leading to a significant enhancement of emission intensity compared to its state in a dilute solution. nih.gov This behavior is characteristic of many AIE-active compounds, which have found applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). rsc.orgrsc.org
The luminescent properties of this compound in the solid state can be highly dependent on its crystal packing, a phenomenon known as polymorphism. Different crystal structures can lead to variations in intermolecular interactions, which in turn affect the emission color and intensity. For example, in metal-organic frameworks utilizing the 4,4'-stilbenedicarboxylate ligand, denser crystal packing has been shown to cause a red-shift and broadening of the emission band compared to less dense structures. mdpi.comnih.gov This is attributed to stronger π-π interactions between the stilbene units in the more compact arrangement. osti.gov
Furthermore, some related organic molecules exhibit piezofluorochromism, where the fluorescence color changes in response to mechanical pressure. rsc.org This effect is often due to a pressure-induced phase transition from a crystalline to an amorphous state, or between different polymorphic forms. rsc.org Such reversible switching of luminescence upon external stimuli like pressing or annealing suggests that this compound could be a candidate for developing smart materials for sensors or data storage, where the luminescent output can be controllably altered. rsc.org
This compound, or its corresponding acid form, is a popular building block (linker) for constructing luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). icm.edu.pl In these structures, the organic linker is typically responsible for the photoluminescent properties, a phenomenon known as ligand-based luminescence. osti.govmdpi.com
When the stilbene-based linker is incorporated into a rigid framework, its intramolecular motions are restricted. mdpi.com This "rigidifying" effect minimizes non-radiative decay pathways and often leads to a significant enhancement of the luminescence quantum yield compared to the free ligand. nih.govresearchgate.net The emission properties of these materials can be tuned by the choice of the metal ion and the specific topology of the resulting framework. osti.gov For instance, different metal nodes can influence the packing density and orientation of the linkers, leading to shifts in the emission wavelength. mdpi.comnih.gov
Several MOFs and CPs based on 4,4'-stilbenedicarboxylate have been synthesized, exhibiting strong luminescence and high thermal stability, making them suitable for applications like luminescent sensors.
Table 1: Luminescence Properties of MOFs and CPs with 4,4'-Stilbenedicarboxylate Ligand
| Compound/Framework | Metal Ion(s) | Emission Max (λem) | Excitation Max (λex) | Quantum Yield (QY) | Key Finding | Reference(s) |
|---|---|---|---|---|---|---|
[Zn₃(sdc)₃(dmf)₂]n |
Zn²⁺ | 441 nm | Not specified | Not specified | Denser packing leads to red-shifted emission. | mdpi.com, nih.gov |
{[Zn₄O(sdc)₃(dmf)]·CHCl₃}n |
Zn²⁺ | 390 nm | Not specified | Not specified | Less dense packing results in blue-shifted emission. | mdpi.com, nih.gov |
{[Zn(sdc)(bim)]·DMF}n |
Zn²⁺ | 455 nm | 390 nm | 82% | High QY attributed to framework rigidification. | mdpi.com |
[Cd(sdc)(H₂O)]n |
Cd²⁺ | 460 nm | 392 nm | Not specified | Luminescence enhancement due to coordination network. | nih.gov, researchgate.net |
In-sbdc MOF |
In³⁺ | Not specified | Not specified | 13% (in water) | Stable emission in aqueous solution, suitable for sensors. | |
[Mn(sdc)(H₂O)₂]n |
Mn²⁺ | 466 nm | 347 nm | Not specified | Used as a luminescent sensor for Pb²⁺ ions. | nih.gov |
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials interact with high-intensity light, like that from lasers, to produce new optical effects, such as changing the frequency of the light. rsc.org Materials with second-order NLO properties, particularly for second-harmonic generation (SHG), must crystallize in a non-centrosymmetric space group. rsc.org Stilbene derivatives with electron donor and acceptor groups are well-known NLO chromophores. rsc.org
This compound, with its symmetrical structure, would require crystallization in a non-centrosymmetric fashion to exhibit second-order NLO effects like SHG. rsc.org Its NLO activity is therefore critically dependent on crystal engineering. Research on similar polar stilbene derivatives has shown significant SHG activity, in some cases over 32 times that of the urea (B33335) reference, when the ideal non-centrosymmetric arrangement is achieved. rsc.org
Beyond second-order effects, materials can also exhibit third-order NLO properties, such as two-photon absorption, which are not restricted by crystal symmetry. rsc.org The extended π-conjugation in this compound makes it a potential candidate for such applications. Studies on related organic crystals have demonstrated significant third-order nonlinear optical susceptibility, highlighting their potential for use in optical devices operating at various wavelengths. nih.gov
Electro-Optical Properties
Electro-optical properties refer to changes in a material's optical characteristics, such as its refractive index, in response to an applied electric field. The linear electro-optic effect, or Pockels effect, is a second-order NLO phenomenon (χ⁽²⁾) and is therefore also dependent on a non-centrosymmetric material structure. rsc.org
While direct experimental data on the electro-optical properties of this compound are not widely available, its potential can be inferred from its NLO characteristics. Density functional theory (DFT) calculations on similar dibenzoate derivatives have been used to simulate electro-optical parameters, confirming that molecular crystals with the right structure can exhibit relevant properties for optical applications. nih.gov The ability to modulate optical properties with an electric field is crucial for devices like optical modulators and switches.
Influence of Structural Factors on Optical Behavior
The optical properties of this compound are not intrinsic to the molecule alone but are heavily influenced by its solid-state arrangement and its incorporation into larger polymeric structures.
Crystal engineering offers a powerful strategy for tuning the solid-state luminescent properties of organic chromophores like stilbene derivatives. sci-hub.se By controlling intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking, it is possible to modify the molecular arrangement in the crystal lattice. researchgate.net This, in turn, influences the material's bulk optical properties, including its absorption and emission spectra, quantum yield, and fluorescence lifetime. sci-hub.se
A key approach in the crystal engineering of stilbene-type materials is the formation of cocrystals. sci-hub.seresearchgate.net By introducing co-former molecules, the stacking fashion of the chromophore can be altered, leading to significant changes in the solid-state luminescence. sci-hub.se Research on stilbene derivatives has shown that this strategy can be used to tune the emission color across the visible spectrum, from blue to yellow. sci-hub.sebohrium.com Furthermore, the photoluminescence quantum yield (PLQY) can also be modulated through cocrystallization. sci-hub.se
The table below summarizes the effect of cocrystallization on the luminescent properties of a stilbene-type chromophore, demonstrating the potential for tuning these properties.
| Property | Effect of Cocrystal Formation | Reference |
| Luminescence Emission | Can be tuned across the visible spectrum (e.g., from blue to yellow). | sci-hub.se |
| Photoluminescence Quantum Yield (PLQY) | Can be significantly modified and tuned. | sci-hub.se |
| Molecular Conformation | The introduction of co-formers can alter the planarity and stacking of the chromophore. | sci-hub.se |
| Non-linear Optical Properties | Two-photon excited fluorescence can be controlled and enhanced. | bohrium.com |
This ability to fine-tune the optical response through crystal engineering makes stilbene derivatives like this compound promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and optical waveguides. acs.org
When this compound is used as a monomer to create polyesters, the rigidity of the stilbene unit has a profound effect on the polymer's properties. The incorporation of such rigid mesogens into a polymer backbone can lead to the formation of liquid crystalline phases. polyacs.org The semi-rigid nature of stilbene-containing copolymers results in unique solution and solid-state properties that are not observed in their flexible polymer counterparts. researchgate.net
The rigidity of the polymer chain, influenced by the stilbene moiety, directly impacts the optical response of the material. In the solid state or in poor solvents, the rigid stilbene chromophores have a tendency to aggregate. This aggregation significantly perturbs the UV-Vis absorption and fluorescence spectra of the polymer. The increased intra- and interchain electronic interactions in these semi-rigid polymers can also enhance their thermal stability. semanticscholar.orgrsc.org
Studies on polymers containing rigid stilbene groups have shown that the degree of polymerization and the length of flexible spacer units between the rigid segments can be used to stabilize the mesophases. acs.org The stereochemistry of the polymer backbone, such as the cis/trans configuration of double bonds, can also have a dramatic effect on the optoelectronic properties. For instance, polymers with a higher trans content in the backbone have shown enhanced optical properties compared to those with a mix of isomers. scispace.com
The table below outlines the influence of polymer chain rigidity, stemming from the inclusion of stilbene units, on the optical and physical properties of the resulting polymers.
| Feature | Influence of Rigid Stilbene Unit | Reference |
| Polymer Architecture | Induces a semi-rigid or rigid-rod character to the polymer chain. | researchgate.net |
| Thermal Properties | Enhances thermal stability, often attributed to a "jacket effect" of the rigid pendants. | semanticscholar.orgrsc.org |
| Optical Properties | Leads to aggregation of chromophores, perturbing UV-Vis absorption and fluorescence spectra. | semanticscholar.org |
| Mesophase Formation | Can induce liquid crystalline behavior in the polymer. | polyacs.org |
| Stereochemistry | The cis/trans isomerism of the stilbene unit can significantly affect the polymer's optoelectronic properties. | scispace.com |
Q & A
Q. Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate esterification but risk decomposition. |
| Catalyst Loading | 5–10% H₂SO₄ (v/v) | Excess acid may promote side reactions. |
| Reaction Time | 6–12 hours | Extended time improves conversion but may reduce purity. |
| Solvent Purity | Anhydrous methanol | Moisture inhibits esterification. |
Q. Methodological Answer :
Q. Critical Hazards :
- Irritant (R36/37/38: irritates eyes, skin, and respiratory system).
- Environmental toxicity (R52: harmful to aquatic organisms) .
Basic: How is the structural characterization of this compound performed using X-ray crystallography?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Crystal Growth : Slow evaporation of a saturated solution in ethanol/ethyl acetate mixtures .
Data Collection : Cool crystals to 100 K to minimize thermal motion. Use Mo-Kα radiation (λ = 0.71073 Å). Collect data with a Bruker SMART diffractometer .
Refinement : Solve structures using SHELXS97 and refine with SHELXL94. Key metrics:
- R-factor < 0.05 (indicative of high precision).
- H-atom positions constrained using riding models .
Validation : Compare bond lengths (C–C = 1.356 Å) and angles with DFT-calculated values to confirm trans-configuration .
Advanced: What computational strategies can predict reaction pathways and optimize experimental conditions for this compound synthesis?
Q. Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and intermediates. Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts energy barriers for esterification .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvent/catalyst combinations. Tools like ICReDD integrate experimental data with computational predictions to narrow reaction conditions .
- Virtual Screening : Simulate solvent effects (e.g., COSMO-RS) to identify solvents that maximize yield while minimizing side reactions .
Case Study : ICReDD’s workflow reduced optimization time by 40% for similar esterification reactions via feedback loops between simulations and lab trials .
Advanced: How can factorial design be applied to investigate the effects of multiple variables on synthesis efficiency?
Methodological Answer :
A 2³ factorial design evaluates three variables (e.g., temperature, catalyst concentration, reaction time) at two levels:
Design Matrix :
| Run | Temp (°C) | Catalyst (%) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 5 | 6 | 65 |
| 2 | 80 | 5 | 6 | 72 |
| ... | ... | ... | ... | ... |
Analysis : Use ANOVA to identify significant factors. For example, temperature may contribute 60% to yield variance, while catalyst accounts for 25% .
Optimization : Response Surface Methodology (RSM) refines optimal conditions beyond factorial limits .
Outcome : Identifies non-linear interactions (e.g., high temp + low catalyst increases decomposition).
Advanced: How should researchers address contradictions in reported physical properties (e.g., melting points) across studies?
Q. Methodological Answer :
- Replication : Repeat synthesis and purification steps using protocols from conflicting studies. For example, discrepancies in melting points (>300°C vs. 290–295°C) may arise from impurities or polymorphic forms .
- Analytical Validation :
- DSC/TGA : Measure decomposition profiles to distinguish between melting and degradation events.
- PXRD : Compare diffraction patterns to confirm crystallinity differences .
- Computational Validation : Calculate theoretical melting points using molecular dynamics simulations (e.g., Schrödinger’s Desmond) to assess experimental reliability .
Case Study : A 2024 study resolved a 5°C discrepancy by identifying trace solvent retention (ethyl acetate) in one protocol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
